tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate: is an organic compound with the molecular formula C10H16BrNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate typically involves the bromination of a pyrrolidine derivative. One common method involves the reaction of 4-bromo-2-methyl-3-oxopyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohol derivatives.
Oxidation: Compounds with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry: In organic synthesis, tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound is investigated for its potential biological activities. It can be used in the design and synthesis of enzyme inhibitors, receptor modulators, and other bioactive molecules. Its structural features make it a valuable scaffold in medicinal chemistry .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups allow for the creation of polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The bromine atom and carbonyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can form covalent or non-covalent interactions with its targets, leading to modulation of their activity .
Comparison with Similar Compounds
- tert-Butyl 2-oxopyrrolidine-1-carboxylate
- tert-Butyl 3-methyl-4-oxopyrrolidine-1-carboxylate
- tert-Butyl 4-bromophenylcarbamate
- tert-Butyl bromoacetate
- 1-Boc-3-piperidone
Uniqueness: tert-Butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate is unique due to the presence of both a bromine atom and a tert-butyl ester group. These functional groups confer distinct reactivity and properties, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and its potential biological activities set it apart from other similar compounds .
Properties
Molecular Formula |
C10H16BrNO3 |
---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
tert-butyl 4-bromo-2-methyl-3-oxopyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H16BrNO3/c1-6-8(13)7(11)5-12(6)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3 |
InChI Key |
PXZCFKBVQVMTSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(CN1C(=O)OC(C)(C)C)Br |
Origin of Product |
United States |
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